1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane typically involves the fluorination of octane derivatives. One common method includes the reaction of octane with fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is often catalyzed by metal catalysts to enhance the efficiency and selectivity of the fluorination process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using reagents such as alkyl halides or organometallic compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form partially fluorinated derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form fluorinated alcohols or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes and the modification of molecular structures through fluorination .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is unique due to its high fluorine content and the presence of methoxy groups. Similar compounds include:
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Lacks the methoxy groups and has different reactivity and applications.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of methoxy groups, leading to different chemical properties and uses.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride: Contains a sulfonyl fluoride group, which imparts different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8,8-dimethoxyoctane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F13O2/c1-24-4(25-2)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPGRUVLTPMKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F13O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379852 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142502-76-9 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.